

# N,N'-bis-(propargyl-PEG4)-Cy5 molecular weight and formula

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## Compound of Interest

Compound Name: *N,N'-bis-(propargyl-PEG4)-Cy5*

Cat. No.: *B12297381*

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## In-Depth Technical Guide: N,N'-bis-(propargyl-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of **N,N'-bis-(propargyl-PEG4)-Cy5**, a bifunctional fluorescent dye vital for advanced molecular labeling and imaging techniques.

### Core Molecular Data

**N,N'-bis-(propargyl-PEG4)-Cy5** is a specialized cyanine dye functionalized with two propargyl groups via polyethylene glycol (PEG) linkers. This structure allows for the attachment of the dye to azide-modified biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Property	Value
Molecular Formula	C47H63ClN2O8
Molecular Weight	819.5 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	2107273-08-3
Excitation Maximum ( $\lambda_{ex}$ )	649 nm
Emission Maximum ( $\lambda_{em}$ )	667 nm
Solubility	Soluble in DMSO, DMF, DCM; low solubility in water. <a href="#">[3]</a> <a href="#">[4]</a>

## Experimental Protocol: Fluorescent Labeling of Azide-Modified Biomolecules via Click Chemistry

This protocol details a general method for conjugating **N,N'-bis-(propargyl-PEG4)-Cy5** to a biomolecule (e.g., a protein or nucleic acid) that has been functionalized with an azide group.

Materials:

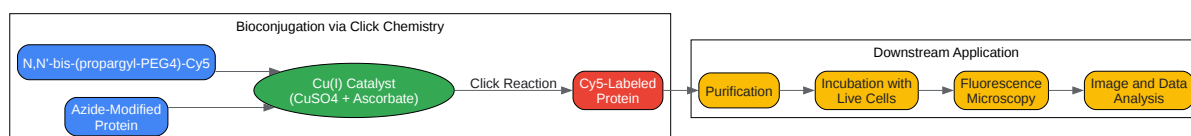
- Azide-modified biomolecule
- N,N'-bis-(propargyl-PEG4)-Cy5**
- Copper(II) sulfate (CuSO<sub>4</sub>)
- Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium Ascorbate (freshly prepared)
- DMSO (anhydrous)
- Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
- Purification system (e.g., size-exclusion chromatography or dialysis)

#### Procedure:

- Reagent Preparation:
  - Prepare a 10 mM stock solution of **N,N'-bis-(propargyl-PEG4)-Cy5** in anhydrous DMSO.
  - Prepare a 10 mM stock solution of the azide-modified biomolecule in the reaction buffer.
  - Prepare a 10 mM stock solution of CuSO<sub>4</sub> in water.
  - Prepare a 50 mM stock solution of TBTA or THPTA in DMSO/water.
  - Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.
- Reaction Assembly:
  - In a microcentrifuge tube, combine the azide-modified biomolecule with a 1.5 to 5-fold molar excess of the **N,N'-bis-(propargyl-PEG4)-Cy5** stock solution.
  - Add the TBTA or THPTA ligand to the reaction mixture.
  - Add the CuSO<sub>4</sub> solution. The final concentration of copper should be catalytic (e.g., 0.1-1 mM).
  - Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 1-5 mM.[5]
- Incubation:
  - Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.
- Purification:
  - Purify the Cy5-labeled biomolecule from excess reagents using an appropriate method such as size-exclusion chromatography, dialysis, or spin columns to yield the final, labeled product.[1]

# Workflow for Biomolecule Labeling and Cellular Imaging

The following diagram illustrates the general workflow from labeling a target protein with **N,N'-bis-(propargyl-PEG4)-Cy5** to its application in cellular imaging.



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